N-[(1-ethylpyrrolidin-2-yl)methyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
Description
This compound features a 1,2-dihydroisoquinoline core substituted with a propan-2-yl group at position 2 and a carboxamide-linked ethylpyrrolidinylmethyl moiety at position 2.
Properties
Molecular Formula |
C20H27N3O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H27N3O2/c1-4-22-11-7-8-15(22)12-21-19(24)18-13-23(14(2)3)20(25)17-10-6-5-9-16(17)18/h5-6,9-10,13-15H,4,7-8,11-12H2,1-3H3,(H,21,24) |
InChI Key |
CZERHGKROJLYQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CN(C(=O)C3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple stepsCommon reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Structural Features
Target Compound
- Core: 1,2-dihydroisoquinoline
- Substituents :
- Position 2: Propan-2-yl (isopropyl)
- Position 4: Carboxamide-linked (1-ethylpyrrolidin-2-yl)methyl group.
Analog 1: Levosulpiride (N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoyl benzamide)
- Core : Benzamide
- Substituents :
- Ethylpyrrolidinylmethyl group (similar to target compound).
- Methoxy and sulfamoyl groups at positions 2 and 3.
- Pharmacology : D2 receptor antagonist; used as an antipsychotic, antiemetic, and prokinetic agent .
Analog 2: N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
- Core: 1,2-dihydroisoquinoline (same as target compound).
- Substituents :
- Position 4: Carboxamide-linked 2-(1H-indol-3-yl)ethyl group.
- Key Data: LogD (pH 7.4) = 3.34; hydrogen bond donors/acceptors = 2/2; complies with Lipinski’s Rule of Five .
Analog 3: N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Core : Pyrido-pyrrolo-pyrimidine.
- Substituents :
- Isopropylphenyl and 3-methoxypropyl groups.
- Molecular Weight : 418.5 g/mol (higher than target compound) .
Physicochemical Properties
| Property | Target Compound (Inferred) | Analog 1 (Levosulpiride) | Analog 2 (Indol-containing) | Analog 3 (Pyrido-pyrrolo-pyrimidine) |
|---|---|---|---|---|
| Molecular Weight | ~350–400 g/mol* | 341.43 g/mol | 377.44 g/mol | 418.5 g/mol |
| LogD (pH 7.4) | Moderate (~3–4)* | 1.2–1.5 (estimated) | 3.34 | Not reported |
| Hydrogen Bond Donors | 2* | 3 | 2 | 2 |
| Rotatable Bonds | ~5–7* | 6 | 5 | 8 |
| Lipinski Compliance | Likely | Yes | Yes | Yes |
*Estimated based on structural similarity.
Receptor Interactions and Therapeutic Potential
- The isopropyl group may enhance lipophilicity, favoring blood-brain barrier penetration.
- Analog 1 (Levosulpiride) : Clinically validated for gastrointestinal and psychiatric disorders via D2 receptor blockade .
- Analog 2 (Indol-containing) : The indolyl substituent may shift selectivity toward 5-HT receptors or kinase targets, as seen in other indole derivatives .
- Analog 3 (Pyrido-pyrrolo-pyrimidine) : The extended heterocyclic core could target kinase enzymes (e.g., JAK/STAT pathways), common in oncology therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
